molecular formula C11H14F3N5S2 B601631 Cangrelor Impurity 8 CAS No. 1830294-25-1

Cangrelor Impurity 8

Cat. No. B601631
M. Wt: 337.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cangrelor Impurity 8 is a variant of the drug Cangrelor . Cangrelor is a P2Y12 platelet receptor antagonist used during percutaneous coronary intervention to reduce the risk for periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) .


Synthesis Analysis

Cangrelor was synthesized from oxidate adenosine, and the key step involved in the synthesis of compound 1 from intermediate 5 . The effects of key synthesis parameters that influenced the reaction, including reaction temperature and time, were discussed .


Molecular Structure Analysis

The molecular formula of Cangrelor Impurity 8 is C11H14F3N5S2, and its molecular weight is 337.39 .


Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .

Scientific Research Applications

Impurity Identification and Characterization in Drug Substances

  • Identification and Characterization in Clopidogrel : A study identified and characterized an oxidation impurity in clopidogrel, a drug similar to cangrelor, using high-performance liquid chromatography and other methods. This impurity was structurally characterized as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium (Mohan et al., 2008).

  • Impurity Determination in Sarpogrelate Hydrochloride : A study on sarpogrelate hydrochloride, another drug related to cangrelor, developed methods for determining epoxide impurity, a genotoxic impurity. This research could be relevant for similar studies in cangrelor (Wang et al., 2019).

Pharmacodynamics and Pharmacokinetics of Cangrelor

  • Evaluation in Healthy Volunteers : A study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of cangrelor in healthy volunteers, providing insights into its pharmacological properties (Akers et al., 2010).

  • Interaction with Other Drugs : Research demonstrated cangrelor's impact on the binding of active metabolites of similar drugs like clopidogrel and prasugrel to P2Y12 receptors, important for understanding its pharmacodynamic interactions (Judge et al., 2016).

Clinical Studies and Applications

  • Intravenous Platelet Blockade : A clinical study explored the use of intravenous cangrelor during percutaneous coronary intervention (PCI), highlighting its effects on ischemic events and providing insights into its clinical applications (Bhatt et al., 2009).

  • Effect on Ischemic Events : Another significant study evaluated cangrelor's role in reducing ischemic events during PCI, further detailing its clinical effectiveness (Bhatt et al., 2013).

Electrophysiological Safety

  • Electrocardiographic Study : A thorough study on cangrelor investigated its cardiac repolarization effects, demonstrating its electrophysiological safety profile (Green et al., 2013).

Safety And Hazards

While specific safety and hazards related to Cangrelor Impurity 8 are not available, it’s important to note that any chemical substance should be handled with appropriate safety measures to prevent any potential harm .

Future Directions

There are several ongoing and planned studies evaluating the use of Cangrelor in real-world practice which will provide important insights . These studies will help in understanding the safety and efficacy of Cangrelor in post-registration studies .

properties

IUPAC Name

N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDPACLVBHNENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cangrelor Impurity 8

CAS RN

1830294-25-1
Record name 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cangrelor Impurity 8
Reactant of Route 2
Cangrelor Impurity 8
Reactant of Route 3
Reactant of Route 3
Cangrelor Impurity 8
Reactant of Route 4
Reactant of Route 4
Cangrelor Impurity 8
Reactant of Route 5
Reactant of Route 5
Cangrelor Impurity 8
Reactant of Route 6
Cangrelor Impurity 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.